molecular formula C11H14O B14344752 2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- CAS No. 92916-95-5

2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene-

Cat. No.: B14344752
CAS No.: 92916-95-5
M. Wt: 162.23 g/mol
InChI Key: KNXAPLKRSASDGT-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- is an organic compound with the molecular formula C11H14O. This compound is characterized by a cyclohexadienone ring substituted with four methyl groups and a methylene group. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexadienone derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated cyclohexadienone derivatives.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. Its unique structure allows it to engage in specific interactions with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
  • 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
  • 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-

Uniqueness

2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

CAS No.

92916-95-5

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2,3,5,6-tetramethyl-4-methylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C11H14O/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1H2,2-5H3

InChI Key

KNXAPLKRSASDGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=C)C)C)C

Origin of Product

United States

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